Cas no 61337-87-9 (S-Mirtazapine)

S-Mirtazapine 化学的及び物理的性質
名前と識別子
-
- Pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine,1,2,3,4,10,14b-hexahydro-2-methyl-, (14bS)-
- (S)-(+)-MIRTAZAPINE
- S-Mirtazapine
- ( )-Mirtazapine
- (14bS)-2-methyl-1,2,3,4,10,14b-hexahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepine
- (S)-1,2,3,4,10,14b-Hexahydro-2-methylpyrazino(2,1-a)pyrido(2,3-c)(2)benzazepine
- Esmirtazapine
- Org 44-20
- UNII-4685R51V7M
- (14bS)-1,2,3,4,10,14b-Hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine
- (+)-Mirtazapine
- (S)-6-Azamianserin
- (S)-Mirtazapine
- (S)-Org 3770
-
計算された属性
- せいみつぶんしりょう: 265.157898g/mol
- ひょうめんでんか: 0
- XLogP3: 3.3
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 回転可能化学結合数: 0
- どういたいしつりょう: 265.157898g/mol
- 単一同位体質量: 265.157898g/mol
- 水素結合トポロジー分子極性表面積: 19.4Ų
- 重原子数: 20
- 複雑さ: 345
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.22±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: 微溶性(1.1 g/l)(25ºC)、
- PSA: 19.37
S-Mirtazapine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M364985-250mg |
S-Mirtazapine |
61337-87-9 | 250mg |
$1827.00 | 2023-05-17 | ||
TRC | M364985-100mg |
S-Mirtazapine |
61337-87-9 | 100mg |
$1286.00 | 2023-05-17 | ||
1PlusChem | 1P00EK6Q-10mg |
(S)-1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine |
61337-87-9 | 99% | 10mg |
$313.00 | 2024-04-22 | |
A2B Chem LLC | AG78546-50mg |
(S)-1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine |
61337-87-9 | 50mg |
$527.00 | 2024-04-19 | ||
A2B Chem LLC | AG78546-5mg |
(S)-1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine |
61337-87-9 | 5mg |
$128.00 | 2024-04-19 | ||
TRC | M364985-10mg |
S-Mirtazapine |
61337-87-9 | 10mg |
$ 199.00 | 2023-09-06 | ||
TRC | M364985-5mg |
S-Mirtazapine |
61337-87-9 | 5mg |
$ 135.00 | 2023-09-06 | ||
TRC | M364985-50mg |
S-Mirtazapine |
61337-87-9 | 50mg |
$683.00 | 2023-05-17 | ||
1PlusChem | 1P00EK6Q-5mg |
(S)-1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine |
61337-87-9 | 99% | 5mg |
$202.00 | 2024-04-22 | |
A2B Chem LLC | AG78546-10mg |
(S)-1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine |
61337-87-9 | 10mg |
$184.00 | 2024-04-19 |
S-Mirtazapine 関連文献
-
1. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compoundsRamachandran Gunasekar,Ross L. Goodyear,Ilaria Proietti Silvestri,Jianliang Xiao Org. Biomol. Chem. 2022 20 1794
-
Mouhamad Jida,Steven Ballet New J. Chem. 2018 42 1595
-
Bipul Sarma,Ranjit Thakuria,Naba K. Nath,Ashwini Nangia CrystEngComm 2011 13 3232
S-Mirtazapineに関する追加情報
Comprehensive Overview of S-Mirtazapine (CAS No. 61337-87-9): Mechanism, Applications, and Research Insights
S-Mirtazapine (CAS No. 61337-87-9), the enantiomer of the widely prescribed antidepressant mirtazapine, has garnered significant attention in pharmacological research due to its distinct stereoselective properties. As a noradrenergic and specific serotonergic antidepressant (NaSSA), it modulates neurotransmitter activity through alpha-2 adrenergic receptor antagonism and 5-HT receptor interactions. Unlike its racemic counterpart, S-Mirtazapine exhibits enhanced binding affinity, making it a focal point for studies on treatment-resistant depression and neuropsychiatric disorders.
The growing interest in precision medicine has amplified research into chiral pharmaceuticals like S-Mirtazapine. Clinicians and researchers frequently search for terms such as "mirtazapine enantiomers difference," "S-Mirtazapine vs R-Mirtazapine," and "CAS 61337-87-9 applications," reflecting demand for nuanced understanding. Recent studies highlight its potential in addressing insomnia and appetite stimulation—key concerns in mental health forums—while minimizing sedative side effects associated with the racemic form.
From a synthetic chemistry perspective, CAS No. 61337-87-9 represents challenges in asymmetric synthesis and chiral separation. Analytical techniques like HPLC and chiral chromatography are critical for ensuring enantiomeric purity, a topic often queried as "how to test S-Mirtazapine purity." The compound’s crystalline structure and solubility profile further influence formulation strategies, particularly for oral bioavailability enhancement—a hotspot in pharmaceutical development discussions.
Emerging trends link S-Mirtazapine to neuroinflammation modulation, with preclinical data suggesting utility in neurodegenerative conditions. This aligns with rising searches for "depression and neuroprotection" and "NaSSA mechanism explained." Additionally, its metabolic pathway (primarily via CYP2D6 and CYP3A4) remains a focus for personalized dosing studies, addressing queries like "drug interactions with S-Mirtazapine."
Regulatory and patent landscapes for 61337-87-9 reflect its commercial potential. Innovators explore extended-release formulations and combination therapies, while generics manufacturers analyze bioequivalence requirements. Such developments respond to frequent searches on "S-Mirtazapine availability" and "cost-effective alternatives," underscoring its relevance in global healthcare economics.
In conclusion, S-Mirtazapine (CAS No. 61337-87-9) exemplifies the intersection of chiral pharmacology and therapeutic innovation. Its evolving applications—from mood disorders to neurological research—cater to both scientific and public interest, positioning it as a compound of enduring significance in modern medicine.
61337-87-9 (S-Mirtazapine) 関連製品
- 85650-52-8(Mirtazapine)
- 61337-68-6(Desmethylmirtazapine)
- 1216678-68-0(Mirtazapine-d)
- 61364-37-2((7R)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,?.0?,13]nonadeca-1(19),8,10,12,15,17-hexaene)
- 61337-67-5(Mirtazapine)
- 61337-89-1(2-(4-Methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol)
- 78253-61-9(2-(piperidin-1-yl)pyridine-3-carboxylic acid)
- 40000-79-1(1,2,3,4-tetrahydro-1,8-naphthyridin-2-one)
- 191546-94-8(4-Methyl-1-(3-methyl-2-pyridinyl)-2-phenylpiperazine)
- 5654-97-7(1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one)




